5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-amine: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom at the 5’ position, a fluorine atom at the 2’ position, and an amine group at the 3 position on the biphenyl structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-amine typically involves multiple steps. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-amine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The industrial process may also include purification steps such as recrystallization or chromatography to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro or nitroso derivatives, or reduced to form primary or secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura reaction to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or chlorine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products may include derivatives with different functional groups replacing the bromine or fluorine atoms.
Oxidation and Reduction Reactions: Products may include nitro, nitroso, or reduced amine derivatives.
Coupling Reactions: Products may include more complex biphenyl derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-amine is used as a building block in organic synthesis It is employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used as a probe to study the interactions of biphenyl derivatives with biological molecules. It may also be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs with anti-inflammatory, anti-cancer, or antimicrobial properties. Its ability to undergo various chemical modifications makes it a valuable starting material for drug discovery.
Industry: In the industrial sector, 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-amine is used in the production of specialty chemicals, polymers, and materials with specific properties. Its applications may include the development of new materials with enhanced thermal or mechanical properties.
Wirkmechanismus
The mechanism of action of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-amine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to form new compounds. In biological systems, its mechanism of action may involve binding to specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the bromine, fluorine, and amine groups allows for interactions with different biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-fluorobiphenyl: This compound has a similar biphenyl structure with bromine and fluorine atoms but lacks the amine group. It is used in similar applications but may have different reactivity and properties.
5-Bromo-2-fluoro-[1,1’-biphenyl]-3-ylboronic acid: This compound contains a boronic acid group instead of an amine group. It is used in coupling reactions and as a building block in organic synthesis.
Uniqueness: The presence of the amine group in 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-amine makes it unique compared to other similar compounds
Eigenschaften
Molekularformel |
C12H9BrFN |
---|---|
Molekulargewicht |
266.11 g/mol |
IUPAC-Name |
3-(5-bromo-2-fluorophenyl)aniline |
InChI |
InChI=1S/C12H9BrFN/c13-9-4-5-12(14)11(7-9)8-2-1-3-10(15)6-8/h1-7H,15H2 |
InChI-Schlüssel |
XXLUDPNAAFPLTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)C2=C(C=CC(=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.